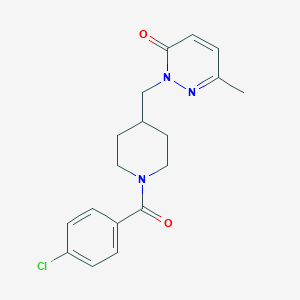

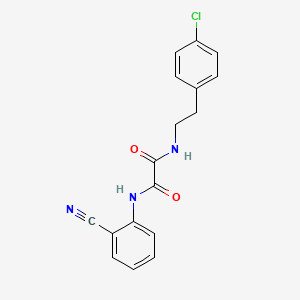

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyridazinone derivative with a piperidine ring attached. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms, and they are known for their various biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are often found in many pharmaceuticals and natural products .

Molecular Structure Analysis

The compound contains a pyridazinone ring, a piperidine ring, and a benzoyl group. The exact molecular structure would require more specific information or experimental data .Applications De Recherche Scientifique

Pharmacological Properties and Antiemetic Agents

A study focused on the synthesis of a series of 4-piperazinopyrimidines, showing properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Two compounds with significant antiemetic activity were highlighted for clinical investigations, showcasing the potential pharmacological applications of compounds with similar structures (Mattioda et al., 1975).

Enantioselective Synthesis for CGRP Receptor Inhibition

Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist demonstrates the development of a convergent, stereoselective, and economical synthesis method. This includes exploring two different routes for the chiral indazolyl amino ester subunit, highlighting the compound's relevance in medicinal chemistry for targeting CGRP receptors (Cann et al., 2012).

Synthesis of Intermediate Compounds for Lafutidine

The synthesis process of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, underscores the importance of such compounds in creating therapeutic agents. This study presents a method with an overall yield of about 62%, indicating the compound's role in pharmaceutical manufacturing (Li, 2012).

Estrogen Receptor Binding and Anti-proliferative Activities

Compounds synthesized with the aim of evaluating against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities have been reported. Among these, certain compounds demonstrated better anti-proliferative activities than curcumin, suggesting potential applications in cancer research (Parveen et al., 2017).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

A potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its molecular interaction. This research contributes to understanding the pharmacological action mechanisms of cannabinoid receptors, which could inform the development of new therapeutic agents (Shim et al., 2002).

Reductive Cyclization and Synthesis of Piperazines

A study on the synthesis of elusive 2,3-di(pyridin-2-yl)piperazine via reductive cyclization emphasizes the compound's significance in organic synthesis and potential pharmaceutical applications (Majumdar et al., 2018).

Propriétés

IUPAC Name |

2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBTXFRULWXBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)

![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)

![5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695199.png)

![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B2695209.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2695214.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)